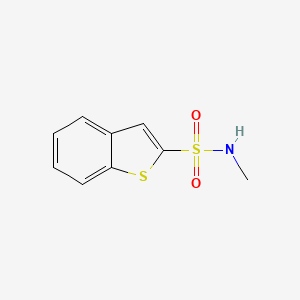

N-methyl-1-benzothiophene-2-sulfonamide

Description

Contextualization of the Benzothiophene (B83047) Core in Medicinal Chemistry Research

The benzothiophene scaffold, an aromatic organic compound consisting of a benzene (B151609) ring fused to a thiophene (B33073) ring, is recognized as a "privileged structure" in drug discovery. researchgate.netnih.gov Its structural versatility and capacity to engage with various biological targets have led to its incorporation into a wide array of therapeutic agents. ijpsjournal.comnih.gov The electron-rich sulfur atom within the thiophene ring is a key feature, often participating in interactions with biological macromolecules. researchgate.net

Derivatives of benzothiophene have been shown to exhibit a broad spectrum of pharmacological activities, including:

Antimicrobial ijpsjournal.com

Anticancer researchgate.netnih.gov

Anti-inflammatory researchgate.netnih.gov

Anticonvulsant ijpsjournal.com

Antidiabetic researchgate.netnih.gov

Antitubercular ijpsjournal.com

This wide range of bioactivity has cemented the benzothiophene nucleus as a valuable starting point for the design and synthesis of novel therapeutic compounds. nih.gov Marketed drugs such as the osteoporosis treatment Raloxifene and the asthma medication Zileuton contain the benzothiophene core, highlighting its clinical significance. ijpsjournal.comktu.edu

Significance of the Sulfonamide Functional Group in Chemical Biology

The sulfonamide functional group, R-S(=O)₂-NR₂, is a cornerstone of medicinal chemistry, most famously associated with the development of the first broadly effective antimicrobial "sulfa drugs". openaccesspub.orgresearchgate.net These antibacterial agents typically function as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS), which is crucial for the synthesis of folic acid in bacteria. nih.gov Because humans obtain folate through their diet, these drugs can selectively target bacterial metabolic pathways. nih.gov

Beyond their antibacterial applications, sulfonamides are integral to a diverse range of pharmaceuticals. researchgate.netnih.gov The chemical stability and the ability of the sulfonamide group to act as a hydrogen bond donor and acceptor make it a versatile pharmacophore. researchgate.net This has led to the development of sulfonamide-containing drugs with various therapeutic uses, including:

Diuretics (e.g., Hydrochlorothiazide) researchgate.net

Antidiabetic agents (e.g., Sulfonylureas) researchgate.net

Anticonvulsants (e.g., Sultiame) researchgate.net

Anticancer agents researchgate.net

Enzyme inhibitors (e.g., Carbonic anhydrase inhibitors) researchgate.netmdpi.com

The development of new synthetic methods continues to expand the library of sulfonamide derivatives, reinforcing their importance in addressing contemporary medical challenges. researchgate.netmdpi.com

Overview of N-methyl-1-benzothiophene-2-sulfonamide within the Sulfonamide Class

N-methyl-1-benzothiophene-2-sulfonamide represents a specific molecular architecture that combines the benzothiophene core with an N-substituted sulfonamide group. While extensive, detailed research specifically targeting this individual compound is not widely available in published literature, its structure allows for informed discussion based on the principles of medicinal chemistry and the known properties of its constituent parts.

The molecule consists of a sulfonamide group attached to the 2-position of the benzothiophene ring system. The nitrogen atom of the sulfonamide is further substituted with a methyl group. This N-methylation is a significant structural feature. In the context of classical antibacterial sulfonamides, substitution on the sulfonamide nitrogen can alter pharmacokinetic properties, while substitution on the para-amino group (which this compound lacks) typically leads to a loss of antibacterial activity. youtube.com However, for non-antibacterial applications like anticancer agents, N-substitution is a common strategy to modulate activity. researchgate.netresearchgate.net

Table 1: Physicochemical Properties of N-methyl-1-benzothiophene-2-sulfonamide

| Property | Value |

|---|---|

| CAS Number | 1263277-81-1 |

| Molecular Formula | C₉H₉NO₂S₂ |

| Molecular Weight | 227.3 g/mol |

Data sourced from chemical databases.

Research into related benzothiophene sulfonamides provides valuable insights. For instance, a study on derivatives of 6-benzo[b]thiophenesulfonamide 1,1-dioxide found that introducing lipophilic substituents, such as alkyl groups, onto the sulfonamide nitrogen significantly enhanced cytotoxic activity against a panel of human tumor cell lines. researchgate.net This suggests that the N-methyl group in N-methyl-1-benzothiophene-2-sulfonamide could potentially confer cytotoxic or other specific biological activities distinct from unsubstituted analogs.

Research Landscape and Emerging Areas for Benzothiophene Sulfonamides

The academic research landscape for compounds combining benzothiophene and sulfonamide moieties is focused on leveraging the synergistic potential of these two pharmacophores. The primary areas of investigation are driven by the well-documented biological activities of each component, leading to the exploration of these hybrid molecules as novel therapeutic agents.

Emerging research points toward several key areas:

Anticancer Activity: As suggested by studies on related structures, the development of benzothiophene sulfonamides as anticancer agents is a promising avenue. Research has shown that N-substituted benzo[b]thiophenesulfonamide derivatives can exhibit potent cytotoxic effects against various cancer cell lines, indicating their potential as antineoplastic compounds. researchgate.net

Enzyme Inhibition: The sulfonamide group is a well-known inhibitor of various enzymes, notably carbonic anhydrases and kinases. mdpi.com Research on thiophene-based sulfonamides has identified inhibitors of targets like cyclin-dependent kinase 5 (cdk5) and lactoperoxidase. researchgate.netnih.govnih.gov This precedent suggests that benzothiophene sulfonamides, including N-methyl-1-benzothiophene-2-sulfonamide, could be valuable tools for developing selective enzyme inhibitors for various diseases.

Antimicrobial Agents: While the structural modifications of N-methyl-1-benzothiophene-2-sulfonamide deviate from classic antibacterial sulfa drugs, the broader antimicrobial potential of novel sulfonamide and benzothiophene derivatives remains an active area of research. ijpsjournal.comnih.gov Investigations into new mechanisms of action or effectiveness against resistant strains are of particular interest.

The synthesis of diverse libraries of these compounds is crucial for exploring their structure-activity relationships (SAR) and identifying lead compounds for further development. nih.govnih.gov The functionalization of both the benzothiophene ring and the sulfonamide nitrogen allows for fine-tuning of the molecules' physicochemical and pharmacological properties.

Table 2: Reported Biological Activities of Related Benzothiophene and Thiophene Sulfonamide Derivatives

| Compound Class | Specific Target/Activity | Research Finding |

|---|---|---|

| N-Aryl-6-benzo[b]thiophenesulfonamide 1,1-dioxides | Cytotoxicity (Anticancer) | Lipophilic N-substituents significantly increased cytotoxic activity against human tumor cell lines (HT-29, K-562, etc.). researchgate.net |

| 4-(1,3-Benzothiazol-2-yl)thiophene-2-sulfonamide | Cyclin-dependent kinase 5 (cdk5) Inhibition | Identified as a moderately potent inhibitor of cdk5, an enzyme implicated in neurodegenerative diseases. researchgate.netnih.gov |

| 5-(2-Thienylthio)thiophene-2-sulfonamide (B1333651) | Lactoperoxidase (LPO) Inhibition | Demonstrated the strongest competitive inhibition of LPO, an important enzyme in the immune system, among a series of tested derivatives. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-1-benzothiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2S2/c1-10-14(11,12)9-6-7-4-2-3-5-8(7)13-9/h2-6,10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSFAEEGBOHZRND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC2=CC=CC=C2S1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Studies of N Methyl 1 Benzothiophene 2 Sulfonamide and Analogues

Oxidation Reactions of the Benzothiophene (B83047) Sulfur Atom

The sulfur atom in the benzothiophene ring is susceptible to oxidation, a reaction that significantly alters the electronic properties of the entire molecule. Oxidation can proceed in a stepwise manner to first form the corresponding S-oxide (sulfoxide) and then the S,S-dioxide (sulfone). mdpi.com

Common oxidizing agents such as hydrogen peroxide (H₂O₂), often in the presence of a catalyst, are employed for this transformation. nih.gov For instance, the oxidation of thiophene (B33073) derivatives to their sulfoxides and subsequently to sulfones can be achieved using H₂O₂ catalyzed by methyltrioxorhenium(VII). nih.gov The first oxidation step, forming the sulfoxide, is generally faster in electron-rich thiophenes. nih.gov Conversely, the subsequent oxidation to the sulfone is favored in electron-poor systems. nih.gov Given the electron-withdrawing nature of the 2-sulfonamide group, the second oxidation step to the sulfone is expected to be relatively facile for N-methyl-1-benzothiophene-2-sulfonamide.

Another effective reagent for the oxidation of benzothiophenes, particularly electron-poor ones, is a combination of H₂O₂ and phosphorus pentoxide (P₂O₅). researchgate.net The oxidation of dibenzothiophene, a related sulfur-containing aromatic compound, to its sulfone has also been demonstrated using tungstic oxide (WO₃) as a catalyst. utrgv.edu The transformation of the electron-donating sulfur atom into a strongly electron-accepting sulfonyl group drastically modifies the molecule's electronic character and can influence its biological activity and further reactivity. mdpi.com

Table 1: Oxidation Conditions for Benzothiophene Analogues

| Substrate | Oxidizing Agent | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| Thiophene Derivatives | Hydrogen Peroxide | Methyltrioxorhenium(VII) | Thiophene S-oxide, Thiophene S,S-dioxide | nih.gov |

| Electron-Poor Benzothiophenes | Hydrogen Peroxide / P₂O₅ | Aqueous solution | Benzothiophene S,S-dioxide | researchgate.net |

| Dibenzothiophene | Hydrogen Peroxide | Oxidovanadium(IV) catalyst | Dibenzothiophene S-oxide, Dibenzothiophene S,S-dioxide | scielo.org.za |

Reduction Pathways of the Sulfonamide Group

The sulfonamide group is generally stable, but it can be reduced under specific conditions to yield the corresponding amine. This transformation is a key step in various synthetic sequences, as the sulfonamide group can be used as a protecting group for amines. While specific studies on the reduction of N-methyl-1-benzothiophene-2-sulfonamide are not extensively documented, established methods for the reduction of aryl sulfonamides can be considered.

Commonly used reducing agents for this purpose include strong hydrides like lithium aluminum hydride (LiAlH₄). However, the reactivity of LiAlH₄ can sometimes lead to the cleavage of the sulfur-nitrogen bond. Alternative methods for the reductive coupling of aryl sulfinates and nitroarenes to form sulfonamides have been developed, which in some cases involve the reduction of intermediate N-sulfonyl hydroxylamines to the final sulfonamide using sodium bisulfite. acs.org

Nucleophilic Substitution Reactions Involving Sulfonamide and Other Electrophilic Centers

Nucleophilic substitution reactions can occur at several sites in N-methyl-1-benzothiophene-2-sulfonamide. The sulfonamide nitrogen, after deprotonation, can act as a nucleophile. evitachem.com More uniquely, nucleophilic attack can occur at the sulfur atom of the sulfonamide group, or even at the nitrogen atom, leading to the displacement of the other part of the molecule. For instance, a novel nucleophilic substitution reaction at the nitrogen of arylsulfonamides using phosphide (B1233454) anions has been described, leading to the formation of phosphamides and amines. nih.gov

Aromatic nucleophilic substitution (SNAr) on the benzothiophene ring itself is also a possibility, particularly if there are suitable leaving groups and activating electron-withdrawing groups present on the ring. The sulfonamide group at the 2-position would activate the ring towards such reactions. The mechanism for SNAr on thiophene derivatives generally proceeds through a two-step addition-elimination pathway involving a Meisenheimer-like intermediate. nih.govnih.gov

Electrophilic Substitution Reactions on Aromatic and Heteroaromatic Rings

The benzothiophene ring system is susceptible to electrophilic aromatic substitution (SEAr). The outcome of such reactions on N-methyl-1-benzothiophene-2-sulfonamide will be determined by the directing effects of both the fused benzene (B151609) ring and the electron-withdrawing sulfonamide group. In general, electrophilic substitution on the benzothiophene ring occurs preferentially on the thiophene ring. uoanbar.edu.iq However, the strongly deactivating -SO₂NHCH₃ group at the 2-position will direct incoming electrophiles to the benzene ring, likely at the 4- and 6-positions.

Nitration: The nitration of benzothiophene itself can lead to a mixture of isomers. cdnsciencepub.com For benzothiophene-2-carboxylic acid, a related compound with an electron-withdrawing group at the 2-position, nitration occurs at the 3-, 4-, 6-, and 7-positions, with some electrophilic displacement of the carboxylic group. rsc.org A similar pattern would be expected for N-methyl-1-benzothiophene-2-sulfonamide, with substitution occurring on the benzene ring. rsc.orgchempedia.info

Bromination: The bromination of thiophene and its derivatives can be achieved using reagents like N-bromosuccinimide (NBS). researchgate.net For 2-substituted benzothiophenes, electrophilic bromination typically occurs at the 3-position. researchgate.net However, the deactivating effect of the 2-sulfonamide group might hinder this and favor substitution on the benzene ring.

Table 2: Regioselectivity in Electrophilic Substitution of Benzothiophene Derivatives

| Substrate | Reagent | Position of Substitution | Reference |

|---|---|---|---|

| Benzo[b]thiophene | Nitrating agents | 3-, 4-, 5-, 6-, 7- | cdnsciencepub.comrsc.org |

| Benzo[b]thiophene-2-carboxylic acid | Nitrating agents | 3-, 4-, 6-, 7- | rsc.org |

Intramolecular Rearrangements and Cyclization Reactions of Benzothiophene Sulfonamides

Benzothiophene derivatives can undergo various rearrangement and cyclization reactions. For instance, benzothiophene S-oxides can participate in an interrupted Pummerer reaction followed by a acpjournals.orgacpjournals.org-sigmatropic rearrangement, allowing for the introduction of substituents at the C3 position. nih.gov Cope rearrangements in the benzothiophene series have also been studied. acs.org

Intramolecular cyclization of sulfonamides is a known process for the synthesis of various nitrogen and sulfur-containing heterocycles. researchgate.net In the context of N-methyl-1-benzothiophene-2-sulfonamide, if a suitable reactive group were present elsewhere in the molecule, intramolecular cyclization could be envisaged. For example, the pyrolysis of styryl sulfoxides can lead to the formation of benzothiophenes via the intramolecular cyclization of a thiyl radical. rsc.org An electrochemical method for the synthesis of C-3-sulfonated benzothiophenes proceeds through a tandem radical addition-cyclization pathway. nih.govorganic-chemistry.org

Reactivity of Benzothiophene Sulfonamides with Specific Reagents (e.g., Hydroxylamine)

The reaction of sulfonamides with hydroxylamine (B1172632) can lead to interesting transformations. Studies on benzothiazole-2-sulfonamides, which are structurally analogous to benzothiophene-2-sulfonamides, show that they react with an excess of hydroxylamine to yield 2-hydroxybenzothiazole (B105590), sulfur dioxide, and the corresponding amine. nih.govrsc.org Mechanistic investigations revealed that hydroxylamine acts as an oxygen nucleophile in this reaction, with the oxygen atom of hydroxylamine being incorporated into the 2-hydroxybenzothiazole product. nih.govrsc.orgresearchgate.net This reaction can be used as a method for the deprotection of benzothiazole-2-sulfonyl-protected amino acids under mild conditions. rsc.org It is plausible that N-methyl-1-benzothiophene-2-sulfonamide would undergo a similar reaction with hydroxylamine. The hydroxylamine metabolites of certain sulfonamides have also been implicated in hypersensitivity reactions. acpjournals.orgacpjournals.org

Advanced Spectroscopic and Analytical Research on N Methyl 1 Benzothiophene 2 Sulfonamide Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Structural Elucidation Beyond Basic Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules. core.ac.uknih.gov For N-methyl-1-benzothiophene-2-sulfonamide analogues, while standard ¹H and ¹³C NMR are used for basic identification, advanced NMR experiments provide deeper insights into their three-dimensional structure and conformational flexibility in solution. hyphadiscovery.comipb.pt

Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) are pivotal for conformational analysis. NOESY detects through-space interactions between protons that are in close proximity, allowing for the determination of the relative orientation of different parts of the molecule. For instance, NOE correlations between the N-methyl protons and specific protons on the benzothiophene (B83047) ring system can help define the preferred orientation around the S-N bond. The presence of multiple conformations in solution, often due to restricted rotation, can be identified through the appearance of distinct sets of signals for what would otherwise be chemically equivalent nuclei. nih.gov

Moreover, advanced 2D NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are essential for assigning complex spectra, especially in derivatized analogues. hyphadiscovery.comipb.pt HSQC correlates protons directly to their attached carbons, while HMBC reveals longer-range couplings (typically 2-3 bonds), which helps in piecing together the molecular framework and confirming the position of substituents. ipb.pt In cases of dynamic exchange between conformations, variable temperature (VT) NMR studies can be employed to either slow down the exchange process to resolve individual conformers or to calculate the energetic barriers of rotation. nih.govhhu.de

Interactive Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a Substituted Benzothiophene Sulfonamide Core

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |

| H3 | ~7.8 - 8.2 | - | Signal for the proton at position 3 of the benzothiophene ring. |

| Aromatic H (Benzene) | ~7.4 - 8.0 | ~122 - 140 | Complex multiplet region for the four protons on the fused benzene (B151609) ring. |

| N-CH₃ | ~2.8 - 3.2 | ~25 - 35 | Singlet corresponding to the methyl group attached to the sulfonamide nitrogen. |

| C2 (S-C=) | - | ~135 - 145 | Quaternary carbon of the thiophene (B33073) ring bonded to the sulfonyl group. |

| C3 | - | ~125 - 130 | Carbon at position 3 of the benzothiophene ring. |

| C3a (Bridgehead) | - | ~138 - 142 | Quaternary carbon at the fusion of the two rings. |

| C7a (Bridgehead) | - | ~139 - 143 | Quaternary carbon at the fusion of the two rings. |

Mass Spectrometry (MS) for Reaction Monitoring and Metabolite Identification in Research Contexts

Mass spectrometry (MS) is a highly sensitive technique crucial for monitoring the progress of chemical reactions and identifying metabolites of N-methyl-1-benzothiophene-2-sulfonamide analogues. ijpras.com When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful tool for analyzing complex mixtures. nih.gov

In the context of reaction monitoring, LC-MS can be used to track the consumption of starting materials and the formation of the desired product in near real-time. By analyzing small aliquots from the reaction mixture, researchers can optimize reaction conditions such as temperature, time, and catalyst loading. The high sensitivity of MS allows for the detection of low-level intermediates and by-products, providing a comprehensive understanding of the reaction pathway. purdue.edu

For metabolite identification, high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are indispensable. ijpras.comnih.gov After incubation of a parent compound with metabolic systems (e.g., liver microsomes), HRMS provides highly accurate mass measurements of potential metabolites, allowing for the determination of their elemental composition. ijpras.com Subsequent MS/MS analysis involves isolating a specific metabolite ion, fragmenting it, and analyzing the resulting fragment ions. The fragmentation pattern provides structural information that helps to pinpoint the site of metabolic modification (e.g., hydroxylation, N-demethylation, or oxidation of the sulfur atom). nih.govresearchgate.net

Interactive Table 2: Hypothetical Metabolites of N-methyl-1-benzothiophene-2-sulfonamide and Their Mass Shifts

| Parent Compound (m/z) | Metabolic Transformation | Mass Change | Expected Metabolite (m/z) |

| 228.02 [M+H]⁺ | Hydroxylation | +16 | 244.02 [M+H]⁺ |

| 228.02 [M+H]⁺ | N-Demethylation | -14 | 214.00 [M+H]⁺ |

| 228.02 [M+H]⁺ | S-Oxidation (Sulfoxide) | +16 | 244.02 [M+H]⁺ |

| 228.02 [M+H]⁺ | S-Oxidation (Sulfone) | +32 | 260.01 [M+H]⁺ |

Infrared (IR) Spectroscopy for Functional Group Analysis in Derivatization Studies

Infrared (IR) spectroscopy is a rapid and effective method for identifying functional groups within a molecule. In the study of N-methyl-1-benzothiophene-2-sulfonamide derivatives, IR spectroscopy is particularly useful for confirming the success of chemical modifications or derivatizations. ripublication.comnih.gov The presence, absence, or shift of characteristic absorption bands in the IR spectrum provides direct evidence of changes in the molecular structure. libretexts.org

The parent sulfonamide structure has several distinct IR absorptions, including asymmetric and symmetric stretching vibrations for the S=O bonds of the sulfonyl group (typically around 1350-1310 cm⁻¹ and 1170-1150 cm⁻¹, respectively). researchgate.net The benzothiophene ring system will show characteristic C=C stretching bands in the aromatic region (approx. 1600-1450 cm⁻¹) and C-H stretching just above 3000 cm⁻¹.

When a derivatization reaction is performed, the IR spectrum of the product is compared to that of the starting material. For example, if the sulfonamide nitrogen is further alkylated or acylated, the disappearance of the N-H stretching band (if present in the precursor) would be a key indicator of a successful reaction. Similarly, the introduction of a new functional group, such as a carbonyl group via acylation, would result in the appearance of a new, strong C=O stretching band (typically 1650-1750 cm⁻¹). libretexts.org

Interactive Table 3: Characteristic IR Frequencies for Functional Group Analysis

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Notes on Derivatization |

| Sulfonamide (SO₂) | Asymmetric Stretch | 1350 - 1310 | Present in all analogues; position can shift slightly with substitution. |

| Sulfonamide (SO₂) | Symmetric Stretch | 1170 - 1150 | Present in all analogues. |

| Aromatic C=C | Stretch | 1600 - 1450 | Confirms the presence of the benzothiophene ring. |

| Aromatic C-H | Stretch | 3100 - 3000 | Confirms the aromatic system. |

| Aliphatic C-H (N-CH₃) | Stretch | 2980 - 2850 | Confirms the presence of the N-methyl group. |

| Carbonyl (C=O) | Stretch | 1750 - 1650 | Would appear upon acylation of the sulfonamide nitrogen. |

Chromatographic Techniques (e.g., HPLC, GC) for Purity Assessment and Reaction Mixture Analysis

Chromatographic techniques are essential for the separation, purification, and purity assessment of N-methyl-1-benzothiophene-2-sulfonamide and its derivatives. High-Performance Liquid Chromatography (HPLC) is the most common method due to its versatility in handling a wide range of compound polarities. mdpi.com

For purity assessment, a reverse-phase HPLC method is typically developed. In this setup, the compound is passed through a nonpolar stationary phase (like C18-silica) with a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol). The retention time of the main peak is used to identify the compound, while the area of this peak relative to the total area of all peaks (impurities) provides a quantitative measure of purity. A UV detector is commonly used, set to a wavelength where the benzothiophene chromophore absorbs strongly.

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is suitable for analyzing volatile and thermally stable analogues or for detecting volatile impurities. researchgate.netresearchgate.net The sample is vaporized and passed through a column, and separation occurs based on boiling point and interactions with the stationary phase. GC-MS provides both retention time data for quantification and mass spectra for the identification of each separated component, making it a powerful tool for analyzing complex reaction mixtures. researchgate.net

Interactive Table 4: Example HPLC Method for Purity Analysis

| Parameter | Condition |

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

X-ray Crystallography for Solid-State Structural Characterization of N-methyl-1-benzothiophene-2-sulfonamide Derivatives

X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. nih.govnih.gov For N-methyl-1-benzothiophene-2-sulfonamide derivatives that can be grown as single crystals, this technique provides unequivocal data on bond lengths, bond angles, and torsional angles, revealing the molecule's exact conformation in the crystal lattice. researchgate.net

This structural information is invaluable for understanding structure-activity relationships, as it provides a static snapshot of the molecule's geometry. The analysis can reveal, for example, the planarity of the benzothiophene ring system and the geometry around the sulfonamide group. nih.gov The dihedral angle between the plane of the benzothiophene ring and the C-S-N plane is a critical conformational parameter that can be precisely measured. researchgate.net

Furthermore, X-ray crystallography elucidates the crystal packing, showing how individual molecules interact with their neighbors through intermolecular forces such as hydrogen bonds (e.g., involving the sulfonamide oxygen atoms), π-π stacking between aromatic rings, and van der Waals interactions. nih.govresearchgate.net Understanding these interactions is important in materials science and pharmaceutical development, as they influence physical properties like solubility and melting point.

Interactive Table 5: Key Crystallographic and Structural Parameters for a Hypothetical Benzothiophene Sulfonamide Derivative

| Parameter | Example Value | Significance |

| Crystal System | Monoclinic | Describes the basic geometry of the unit cell. |

| Space Group | P2₁/c | Defines the symmetry elements within the crystal. |

| S=O Bond Length | ~1.43 Å | Confirms the double bond character. |

| S-N Bond Length | ~1.65 Å | Provides insight into the bonding between sulfur and nitrogen. |

| C-S-N-C Dihedral Angle | 85° | Defines the rotational conformation around the S-N bond. |

| Intermolecular Interactions | N-H···O=S Hydrogen Bond | Indicates a key interaction governing the crystal packing. |

Biological Activity and Mechanistic Investigations of N Methyl 1 Benzothiophene 2 Sulfonamide and Analogues

Enzyme Inhibition Studies

Carbonic Anhydrase Isozyme Inhibition Profiles (hCA I, II, IX, XII)

Derivatives of benzo[b]thiophene-2-sulfonamide have been investigated for their potential as topical inhibitors of ocular carbonic anhydrase for the treatment of glaucoma. nih.gov Studies on a series of benzo[b]thiophene-1,1-dioxide-5- and 6-sulfonamides have demonstrated their interaction with several human carbonic anhydrase (hCA) isozymes. Unsubstituted sulfonamides within this class showed potent inhibition of the cytosolic isoforms hCA I and hCA II, and the tumor-associated isoform hCA IX. drugbank.com

The inhibition constants (Ki) for these unsubstituted benzo[b]thiophene-1,1-dioxide sulfonamides were in the range of 63-138 nM for hCA I, 6.3-8.8 nM for hCA II, and 2.8-15 nM for hCA IX. drugbank.com These compounds were found to be more active than several clinically used inhibitors such as acetazolamide, methazolamide, and ethoxzolamide. drugbank.com Notably, some derivatives exhibited selectivity for the inhibition of the tumor-associated hCA IX over the cytosolic hCA II. drugbank.com While specific data for N-methyl-1-benzothiophene-2-sulfonamide is not detailed in these studies, the data for its core structure suggests a strong potential for carbonic anhydrase inhibition.

| Isozyme | Inhibition Constant (Ki) Range (nM) |

| hCA I | 63 - 138 |

| hCA II | 6.3 - 8.8 |

| hCA IX | 2.8 - 15 |

| hCA XII | Data Not Available |

Chymase and Other Serine Endopeptidase Inhibition Mechanisms

A class of chymase inhibitors has been identified through the analysis of benzo[b]thiophene-2-sulfonamide derivatives. One particular analogue, TY-51076, demonstrated high potency with an IC50 of 56 nM. nih.gov This class of inhibitors shows excellent selectivity for chymase when compared to other serine endopeptidases like chymotrypsin (B1334515) and cathepsin G, with over 400-fold greater selectivity. nih.gov The mechanism of inhibition is attributed to the interaction of the sulfonamide moiety with the active site of the chymase enzyme. The structure-activity relationship (SAR) studies of these derivatives have provided insights into the key structural features required for potent and selective chymase inhibition.

| Compound | IC50 (nM) for Chymase | Selectivity vs. Chymotrypsin & Cathepsin G |

| TY-51076 | 56 | >400-fold |

Lactoperoxidase (LPO) Enzyme Inhibition Kinetics

In vitro studies on the effects of thiophene-2-sulfonamide (B153586) derivatives on bovine milk lactoperoxidase (LPO) activity have revealed significant inhibitory potential. Among the tested compounds, 5-(2-thienylthio)thiophene-2-sulfonamide (B1333651) was identified as the most potent inhibitor. nih.gov This molecule exhibits competitive inhibition of the LPO enzyme. nih.gov

The inhibitory kinetics of 5-(2-thienylthio)thiophene-2-sulfonamide were determined, revealing an IC50 value of 3.4 nM and a Ki value of 2 ± 0.6 nM. nih.gov This demonstrates a strong binding affinity of the thiophene-2-sulfonamide scaffold to the lactoperoxidase enzyme.

| Compound | Inhibition Type | IC50 (nM) | Ki (nM) |

| 5-(2-thienylthio)thiophene-2-sulfonamide | Competitive | 3.4 | 2 ± 0.6 |

Cyclooxygenase (COX-2) Enzyme Modulation

A novel series of 2-benzamido-N-(4-substituted phenyl)thiophene-3-carboxamide derivatives have been designed and synthesized as selective COX-2 inhibitors. Within this series, the compound 2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide (VIIa) showed particularly potent and selective COX-2 inhibition with an IC50 value of 0.29 μM and a selectivity index (SI) of 67.24. nih.gov This was more potent and selective than the well-known COX-2 inhibitor celecoxib, which had an IC50 of 0.42 μM and an SI of 33.8 in the same study. nih.gov

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (SI) |

| 2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide (VIIa) | 19.5 | 0.29 | 67.24 |

| Celecoxib (Reference) | 14.2 | 0.42 | 33.8 |

Protein Tyrosine Phosphatase-1B (PTP-1B) Inhibition

Novel series of benzofuran/benzothiophene (B83047) biphenyl (B1667301) oxo-acetic acids and sulfonyl-salicylic acids have been identified as potent inhibitors of protein tyrosine phosphatase 1B (PTP-1B). nih.gov The most active inhibitors from these series demonstrated IC50 values in the range of 20-50 nM. nih.gov Crystallographic studies have shown that these inhibitors bind to the enzyme's active site. nih.gov For the benzothiophene-based inhibitors, hydrophobic substituents on the benzothiophene framework were found to be critical for their intrinsic activity, interacting with Phe182 of the catalytic site. nih.gov

| Compound Class | PTP-1B IC50 (nM) |

| Benzothiophene biphenyl oxo-acetic acids | 20 - 50 |

| Benzothiophene biphenyl sulfonyl-salicylic acids | 20 - 50 |

NLRP3 Inflammasome Pathway Modulation

Aryl sulfonamide derivatives have been designed and synthesized to inhibit the NLRP3 inflammasome. nih.gov Certain compounds within this class have been shown to specifically inhibit NLRP3 activation at nanomolar concentrations without affecting the activation of other inflammasomes like NLRC4 and AIM2. nih.govresearchgate.net These compounds have been demonstrated to reduce the production of interleukin-1β (IL-1β) in vivo. nih.gov The sulfonamide moiety is a key structural feature in these inhibitors, and modifications to this group can influence potency and selectivity. nih.gov The development of sulfonamide-based NLRP3 inhibitors represents a promising strategy for targeting NLRP3-driven diseases. nih.gov

| Compound Class | Effect on NLRP3 Inflammasome |

| Aryl Sulfonamide Derivatives | Potent and specific inhibition of NLRP3 activation at nanomolar concentrations. |

| Sulfonamide-based inhibitors | Reduction of IL-1β production. |

Receptor Binding and Modulation Studies

Serotonin (B10506) (5-HT) receptors are a major family of G protein-coupled receptors (GPCRs) that are targets for therapeutic agents treating various central nervous system (CNS) disorders. The arylsulfonyl moiety, a key feature of the subject compound, is found in many ligands for serotonin receptors.

5-HT1A and 5-HT7 Receptors: There is significant interest in developing dual-acting ligands that target both 5-HT1A and 5-HT7 receptors for conditions like depression and anxiety. nih.gov While specific data for N-methyl-1-benzothiophene-2-sulfonamide is scarce, related structures with arylpiperazine moieties often show affinity for these receptors. For example, a ligand derived from the lead compound SYA16263 demonstrated sub-nanomolar affinity for 5-HT1A receptors (Ki = 0.74 nM) and low nanomolar affinity for 5-HT7 receptors (Ki = 8.4 nM), acting as a full agonist at the former and an antagonist at the latter. nih.gov

5-HT2A and 5-HT6 Receptors: Antagonists for 5-HT2A and 5-HT6 receptors have been implicated in the regulation of sleep-wake cycles. researchgate.net The arylsulfonyl group is a common feature in 5-HT6 receptor ligands, although it is not strictly required for binding. nih.gov Manipulation of the arylsulfonyl portion of these molecules can significantly alter their binding affinity and functional activity, shifting them from antagonists to agonists. nih.gov

Dopamine (B1211576) D2 and D3 receptors are highly homologous GPCRs and are primary targets for antipsychotic medications. nih.govelifesciences.org The development of selective ligands for these receptors is a significant area of research.

| Compound Class | Receptor Target | Binding Affinity (Ki) | Reference |

| Benzothiazole-based ligands | D2S Receptor | Low nanomolar range | nih.gov |

| Benzothiazole-based ligands | D3 Receptor | Low nanomolar range | nih.gov |

| Acylaminobutylpiperazines | D3 Receptor | <10 nM | acs.org |

G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are the target of a significant portion of approved drugs. elifesciences.orgnih.gov They transduce extracellular signals into intracellular responses by activating heterotrimeric G proteins. nih.govmdpi.com

Both the serotonin and dopamine receptors discussed above are members of the GPCR superfamily. nih.govnih.govelifesciences.org The interaction of a ligand, such as a benzothiophene sulfonamide analogue, with a GPCR induces conformational changes in the receptor. mdpi.com This leads to the activation of associated G proteins (e.g., Gαs, Gαi/o, Gαq/11), which in turn modulate downstream signaling pathways by altering the levels of second messengers like cAMP or intracellular calcium. nih.govnih.gov The specific structural features of a ligand determine its binding affinity and whether it acts as an agonist, antagonist, or inverse agonist at a particular GPCR. elifesciences.org

Antimicrobial Activity Investigations (excluding human studies)

Sulfonamides were among the first effective chemotherapeutic agents used to treat bacterial infections. nih.gov They act as competitive antagonists of para-aminobenzoic acid (PABA), thereby inhibiting the synthesis of folic acid, which is essential for bacterial DNA production. nih.govimpactfactor.org

Gram-Positive Bacteria (Bacillus subtilis): Research into the antimicrobial activity of various synthetic compounds often includes B. subtilis as a representative Gram-positive bacterium. In a study of synthesized 1,2-benzothiazine derivatives, several compounds showed activity against Bacillus subtilis, with minimum inhibitory concentrations (MIC) ranging from 25-600 µg/mL. herts.ac.uk While not benzothiophene sulfonamides, this indicates that related heterocyclic structures can possess antibacterial properties against this strain.

Gram-Negative Bacteria (Pseudomonas aeruginosa): Pseudomonas aeruginosa is a notable opportunistic pathogen known for its high resistance to many antibiotics, including some sulfonamides. nih.govresearchgate.netfrontiersin.org The intrinsic resistance of this bacterium often makes treatment challenging. researchgate.net While sulfonamides are generally effective against certain Gram-negative bacteria, their inhibitory activity against P. aeruginosa is often limited. nih.gov This resistance has prompted research into structural modifications of sulfonamide drugs to overcome these mechanisms. researchgate.net

Antifungal Properties (e.g., against Candida)

The antifungal potential of benzothiophene sulfonamide derivatives has been a subject of investigation, particularly against opportunistic pathogens like Candida species. Research into arylsulfonamide-type compounds has demonstrated their activity against a range of Candida species, including C. albicans, C. parapsilosis, and C. glabrata. nih.gov Studies have shown that small molecules bearing a sulfonamide moiety can act as antifungal agents, potentially by inhibiting essential fungal enzymes. nih.gov For instance, certain sulfonamide-derived chromones have shown significant in vitro antifungal activity against Candida albicans, Candida glaberata, Trichophyton longifusus, Aspergillus flavus, Microsporum canis, and Fusarium solani. nih.gov

The mechanism of action for some sulfonamides against Candida spp. is linked to the inhibition of β-carbonic anhydrase (β-CA), an enzyme crucial for the reversible hydration of CO2, a process essential for fungal survival. nih.gov Due to the significant resistance of species like C. glabrata to common antifungal agents, the inhibition of its specific carbonic anhydrase (CgNce103) by sulfonamides presents a potential alternative to prevent fungal growth. nih.gov Some synthesized arylsulfonamide derivatives have exhibited fungicidal effects against Candida glabrata. nih.gov The antifungal activity of these compounds is noteworthy as certain Candida strains are known to have diminished sensitivity to standard antifungal treatments. mdpi.com

| Compound Type | Fungal Strain | Observed Activity | Reference |

|---|---|---|---|

| Arylsulfonamide Derivatives | Candida glabrata | Fungicidal Effect | nih.gov |

| Sulfonamide-derived Chromones | Candida albicans | Significant Activity | nih.gov |

| Sulfonamide-derived Chromones | Candida glaberata | Significant Activity | nih.gov |

Antitubercular Activity Research

Derivatives of the benzothiophene scaffold have been identified as effective inhibitors of Mycobacterium tuberculosis (MTB) growth. nih.govnih.gov Research has explored various substitutions on the benzothiophene ring to understand the structure-activity relationships that influence potency against the virulent H37Rv strain and multidrug-resistant (MDR) strains of MTB. nih.govnih.gov

In one study, a series of 3-substituted benzothiophene-1,1-dioxides were synthesized and tested. Compounds with an oxadiazole substituent at the C-3 position demonstrated good anti-tubercular activity, with minimum inhibitory concentrations (MICs) in the range of 3-8 µM. nih.gov Another investigation focused on benzo[b]thiophene-2-carboxylic acid derivatives, which showed efficacy against both active and dormant MTB. nih.gov One particular derivative, compound 7b (a 1,3-diketone with bromo and chloro substituents), was highly active against multidrug-resistant MTB, with an MIC of 2.73 μg/mL against the dormant stage. nih.gov This compound was also effective in an ex vivo THP-1 macrophage infection model. nih.gov The potent activity of these compounds makes them attractive candidates for further development in tuberculosis therapy. nih.gov

| Compound Series | Specific Derivative | Target | MIC | Reference |

|---|---|---|---|---|

| 3-substituted benzothiophene-1,1-dioxides | Oxadiazoles | M. tuberculosis | 3-8 µM | nih.gov |

| Benzo[b]thiophene-2-carboxylic acid derivatives | Compound 7b | Dormant MDR-MTB H37Ra | 2.73 µg/mL | nih.gov |

| Benzo[b]thiophene-2-carboxylic acid derivatives | Compound 7b | Active/Dormant MTB H37Ra | 0.91 to 2.83 μg/mL | nih.gov |

Anticancer Research Investigations (excluding human studies)

Antiproliferative Effects on Cancer Cell Lines (in vitro models)

Benzothiophene sulfonamide derivatives have demonstrated significant antiproliferative activity against various human cancer cell lines in vitro. researchgate.net The introduction of lipophilic substituents on the sulfonamide group of benzo[b]thiophenesulphonamide 1,1-dioxide has been shown to significantly enhance cytotoxic activity. researchgate.net For example, the N-4-methoxyphenyl derivative of this class was found to be highly active, showing GI50 values (concentration for 50% growth inhibition) in the nanomolar range (1-9 nM) against HT-29 (colon), CCRF-CEM (leukemia), K-562 (leukemia), and MEL-AC (melanoma) cell lines. researchgate.net

Other studies on thiophene (B33073) derivatives containing a sulfonamide moiety also reported notable cytotoxic activities against human breast cancer (MCF-7) cells. nih.govresearchgate.net Several of these compounds exhibited higher cytotoxic activity than the standard anticancer drug doxorubicin, with IC50 values as low as 9.39 µmol L-1. nih.govresearchgate.net Similarly, certain sulfonamide derivatives have shown potent anti-proliferative activity against liver cancer (HepG2) cell lines, with IC50 values in the sub-micromolar range. nih.gov These findings highlight the potential of the benzothiophene sulfonamide scaffold in the development of novel anticancer agents. researchgate.netnih.gov

| Compound Class | Cell Line | Activity Metric | Value | Reference |

|---|---|---|---|---|

| N-4-methoxyphenyl benzo[b]thiophenesulphonamide 1,1-dioxide | HT-29 (Colon) | GI50 | 1-9 nM | researchgate.net |

| N-4-methoxyphenyl benzo[b]thiophenesulphonamide 1,1-dioxide | CCRF-CEM (Leukemia) | GI50 | 1-9 nM | researchgate.net |

| Thiophene sulfonamide derivative (Compound 13) | MCF-7 (Breast) | IC50 | 9.39 µmol L-1 | nih.govresearchgate.net |

| Sulfonamide derivative (Compound 1) | HepG2 (Liver) | IC50 | 0.15 µM | nih.gov |

Target-Specific Mechanisms (e.g., Aromatase Inhibition, Bcl-2 protein interactions, topoisomerase, PI3K)

Research into the anticancer mechanisms of benzothiophene sulfonamides has pointed towards interactions with several specific molecular targets.

Aromatase Inhibition: Aromatase is a key enzyme in estrogen biosynthesis and a major target in the treatment of hormone-dependent breast cancer. nih.gov Studies have identified novel sulfonamide-containing compounds that act as potent aromatase inhibitors. unich.it For example, a series of 3-(imidazol-1-ylmethyl)piperidine sulfonamides were synthesized and found to have IC50 values in the low nanomolar range, comparable to the clinical aromatase inhibitor letrozole. unich.it Similarly, a series of 1,2,3-triazole-based sulfonamides also displayed significant aromatase inhibitory activity, with the most potent compound showing an IC50 of 0.2 µM. nih.gov Molecular docking studies suggest these compounds fit into the enzyme's active site, forming key interactions with residues like Met374 and Ser478. nih.gov

Bcl-2 Protein Interactions: The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of apoptosis (programmed cell death). nih.govnih.gov Anti-apoptotic members like Bcl-2 itself are often overexpressed in cancer cells, promoting their survival. Some sulfonamide derivatives have been shown to modulate the levels of these proteins. In studies on MCF-7 breast cancer cells, treatment with a specific sulfonamide derivative led to a significant reduction in the expression of the anti-apoptotic Bcl-2 protein while increasing the levels of the pro-apoptotic Bax protein. nih.gov This shift in the Bax/Bcl-2 ratio is a key indicator of apoptosis induction.

PI3K Inhibition: The phosphoinositide 3-kinase (PI3K) signaling pathway is frequently dysregulated in cancer, playing a crucial role in cell growth, proliferation, and survival. While direct evidence for N-methyl-1-benzothiophene-2-sulfonamide is limited, the broader class of aryl sulfonamide derivatives has been investigated for anticancer activity through various mechanisms, including the inhibition of PI3K. researchgate.net

In Vivo Pharmacological Models (Non-Human)

The therapeutic potential of benzothiophene derivatives has been evaluated in non-human in vivo models for various conditions. In the context of antitubercular research, a benzo(c)thiophene-1,3-dione (B189187) derivative was tested in a Mycobacterium tuberculosis mouse model. The compound significantly suppressed the bacterial load in the lungs and demonstrated a synergistic effect when co-administered with the frontline anti-TB drug isoniazid. researchgate.net

In metabolic disease research, a benzothiophene carboxylate derivative, BT2, was studied as an inhibitor of branched-chain α-ketoacid dehydrogenase kinase (BDK). nih.gov Administration of BT2 to wild-type mice at 20 mg/kg/day for one week resulted in the activation of the target enzyme complex in the heart, muscle, kidneys, and liver, along with a reduction in plasma branched-chain amino acid concentrations. nih.gov This compound showed excellent pharmacokinetic properties in mice. nih.gov

For anti-inflammatory applications, naphthoquinone sulfonamide derivatives were assessed in an ATP-induced paw edema mouse model. mdpi.com The compounds demonstrated anti-edematogenic effects, supporting their potential as inhibitors of the P2X7 receptor, which is involved in inflammatory processes. mdpi.com These non-human studies are crucial for establishing the preclinical efficacy and pharmacological profile of novel benzothiophene sulfonamide analogues.

Mood-Modulating Effects in Animal Models

Currently, there is a lack of specific studies focusing on the mood-modulating effects of N-methyl-1-benzothiophene-2-sulfonamide in animal models. Research in this area for benzothiophene sulfonamides is still emerging. However, the broader class of benzothiophene derivatives is being explored for various central nervous system applications, as indicated by patent filings for benzothiophene compositions intended for treating mental disorders. google.com

Antipsychotic and Antidepressant Activity in Rodent Models

Investigations into benzothiophene derivatives have revealed potential antidepressant-like activity in rodent models. A study focused on novel benzo[b]thiophene derivatives identified compounds with significant antidepressant effects in the forced swimming test (FST), a common behavioral test used to screen for antidepressant efficacy. unav.edu

In this study, several benzo[b]thiophene derivatives were synthesized and evaluated for their affinity for the serotonin transporter (SERT) and 5-HT7 receptors, both of which are implicated in the pathophysiology of depression. unav.edu Three compounds, 8j, 9c, and 9e , were selected for in vivo testing based on their promising binding affinities.

The FST results indicated that while acute administration of most compounds did not produce a significant effect, chronic treatment over 15 days led to a notable reduction in immobility time, comparable to the effects of the standard antidepressant fluoxetine. unav.edu Notably, compound 9c demonstrated a significant antidepressant-like effect even after acute administration, suggesting a rapid onset of action. unav.edu

| Compound | Treatment Duration | Effect on Immobility Time | Comparison to Control | Comparison to Fluoxetine |

|---|---|---|---|---|

| 8j | Chronic (15 days) | Significant Reduction | p < 0.001 | Comparable |

| 9c | Acute | Significant Reduction | p < 0.05 | - |

| 9c | Chronic (15 days) | Significant Reduction | p < 0.001 | Comparable |

| 9e | Chronic (15 days) | Significant Reduction | p < 0.001 | Comparable |

Data sourced from a study on novel benzo[b]thiophene derivatives. unav.edu

The antidepressant-like effects of these compounds did not appear to be related to general increases in motor activity, as no significant differences were observed in the locomotor activity test. unav.edu The affinity of these compounds for the 5-HT1A receptor was also examined, but the results suggested that this receptor was not primarily responsible for the observed antidepressant-like activity. unav.edu

Investigations in Animal Models of Epilepsy or Neurological Disorders

The anticonvulsant potential of sulfonamide-containing compounds, including those with heterocyclic scaffolds similar to benzothiophene, has been a subject of research. One study investigated a series of novel benzothiazole-coupled sulfonamide derivatives for their anticonvulsant activity in mice using the maximal electroshock (MES) and pentylenetetrazol (PTZ) seizure models. nih.gov

While the core heterocyclic ring in this study was benzothiazole (B30560), the findings highlight the potential of the sulfonamide moiety in conferring anticonvulsant properties. In the MES model, which is indicative of efficacy against generalized tonic-clonic seizures, compound 9 emerged as the most potent anticonvulsant agent. nih.gov In the PTZ test, a model for absence seizures, compound 8 was identified as the most effective. nih.gov

Another study focused on 4-chlorobenzenesulfonamide (B1664158) and compared its anticonvulsant profile to established antiepileptic drugs in rodents. The results showed that this sulfonamide was highly effective in the MES model in both mice and rats and also demonstrated efficacy in the PTZ-induced seizure model in mice. nih.gov

| Compound | Anticonvulsant Model | Activity |

|---|---|---|

| 9 | Maximal Electroshock (MES) | Most Potent |

| 8 | Pentylenetetrazol (PTZ) | Most Potent |

Data from a study on novel benzothiazole coupled sulfonamide derivatives. nih.gov

These findings suggest that the sulfonamide functional group, when attached to various heterocyclic systems, can be a key pharmacophore for anticonvulsant activity. Further research is warranted to explore whether N-methyl-1-benzothiophene-2-sulfonamide and its close analogues exhibit similar protective effects in animal models of epilepsy.

Structure Activity Relationship Sar Studies of N Methyl 1 Benzothiophene 2 Sulfonamide Derivatives

Influence of N-Methyl Substitution on Biological Activity and Binding Interactions

The methylation of the nitrogen atom in the sulfonamide group of 1-benzothiophene-2-sulfonamide (B2780532) to form N-methyl-1-benzothiophene-2-sulfonamide can have a profound impact on its biological activity and binding interactions. This single structural modification can alter the compound's physicochemical properties, which in turn influences its pharmacokinetics and pharmacodynamics.

One of the key consequences of N-methylation is the loss of the acidic proton on the sulfonamide nitrogen. In many sulfonamide inhibitors, this proton is crucial for forming hydrogen bonds with target enzymes or receptors. For instance, the acidity of the C-6 amide proton in certain phenanthrene-based sulfonamide analogues has been suggested to be important for high potency. acs.org The absence of this hydrogen bond donor in N-methylated derivatives could lead to a decrease in binding affinity and, consequently, reduced biological activity.

Conversely, N-methylation can confer several advantages. It can increase the lipophilicity of the molecule, which may enhance its ability to cross biological membranes, including the blood-brain barrier. acs.org Furthermore, the N-methyl group can protect the sulfonamide from metabolic degradation, such as hydrolysis, thereby increasing its chemical stability and in vivo half-life. acs.org Studies on N-sulfonylhydrazones have demonstrated that N-methylated analogs exhibit greater stability at acidic pH compared to their non-methylated counterparts. acs.org

Impact of Substituents on the Benzothiophene (B83047) Ring (e.g., Halogens, Alkyl, Hydroxyl, Oxazole)

Halogens: The introduction of halogen atoms, such as chlorine, fluorine, or bromine, can have multiple effects. Their electron-withdrawing nature can alter the electronic distribution of the benzothiophene ring system, potentially influencing interactions with the biological target. Halogens can also increase lipophilicity, which may enhance membrane permeability. For example, in a series of 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid derivatives, the presence of chlorine atoms was found to be important for their inhibitory activity against branched-chain α-ketoacid dehydrogenase kinase. Furthermore, studies on 5-bromo-N-alkylthiophene-2-sulfonamides have demonstrated their antibacterial efficacy, highlighting the potential of halogenation in enhancing biological activity. nih.gov

Alkyl Groups: The addition of small alkyl groups, such as a methyl group, can increase lipophilicity and introduce favorable van der Waals interactions with hydrophobic pockets in a target protein. The position of the alkyl group is crucial; for instance, a 5-methyl substituent on the benzothiophene ring would create a different steric and electronic profile compared to a substituent at another position. evitachem.com

Hydroxyl Groups: A hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming new interactions with the target and improving binding affinity. It can also increase the polarity of the molecule, which may affect its solubility and pharmacokinetic profile.

Oxazole (B20620) and Other Heterocyclic Rings: The incorporation of heterocyclic rings like oxazole can introduce additional points of interaction, such as hydrogen bonding and dipole-dipole interactions. These groups can also be used to fine-tune the physicochemical properties of the molecule and explore larger regions of the binding site.

The following table illustrates the potential impact of different substituents on the benzothiophene ring, based on general principles and findings from related compound series.

| Substituent Position | Substituent Type | Potential Impact on Activity | Rationale |

| 5 | Methyl | Increased lipophilicity, potential for hydrophobic interactions | Enhances membrane permeability and van der Waals forces |

| 3, 6 | Dichloro | Increased potency (target-dependent) | Alters electronic properties and can enhance binding affinity |

| 5 | Bromo | Potential for enhanced antibacterial activity | Halogen bonding and altered electronic distribution |

| Various | Hydroxyl | Can increase or decrease activity | Introduces hydrogen bonding potential but also increases polarity |

| Various | Oxazole | Potential for improved binding and selectivity | Introduces additional interaction points and modulates physicochemical properties |

Role of the Sulfonamide Linker and its Substituents in Target Selectivity and Potency

The sulfonamide linker is a critical component of the N-methyl-1-benzothiophene-2-sulfonamide scaffold, playing a multifaceted role in determining target selectivity and potency. This functional group is not merely a spacer but an active participant in molecular recognition and binding.

One of the primary roles of the sulfonamide group is to act as a zinc-binding group in metalloenzymes, such as carbonic anhydrases and matrix metalloproteinases. The nitrogen and oxygen atoms of the sulfonamide can coordinate with the zinc ion in the active site, leading to potent inhibition. In the context of antibacterial activity, the sulfonamide moiety can act as a mimic of para-aminobenzoic acid (PABA), a crucial substrate for the bacterial enzyme dihydropteroate (B1496061) synthase, thereby inhibiting folic acid synthesis. nih.gov

The geometry of the sulfonamide linker is also crucial. It orients the benzothiophene ring and the N-methyl group into specific spatial arrangements, which dictates how the molecule fits into the binding site of a target protein. The tetrahedral geometry around the sulfur atom and the rotational freedom around the S-N and C-S bonds allow the molecule to adopt various conformations.

While the core sulfonamide linker is often conserved, modifications to its substituents can be explored. In the case of N-methyl-1-benzothiophene-2-sulfonamide, the primary substituent on the nitrogen is a methyl group. Varying the size and nature of this alkyl group (e.g., ethyl, propyl) can impact steric interactions and lipophilicity, thereby influencing potency and selectivity. nih.gov Further substitution on the sulfonamide nitrogen with larger or more complex groups can be a strategy to engage with different sub-pockets of a target, although this would move away from the specific N-methyl scaffold.

Conformational Requirements for Optimal Enzyme Inhibition and Receptor Binding

The three-dimensional conformation of N-methyl-1-benzothiophene-2-sulfonamide derivatives is a key determinant of their biological activity. For effective binding to an enzyme or receptor, the molecule must adopt a specific, low-energy conformation that is complementary to the topology of the binding site.

The benzothiophene ring system is largely planar and provides a rigid scaffold for hydrophobic and π-stacking interactions with aromatic amino acid residues in the binding pocket. The sulfonamide group, with its tetrahedral geometry, provides a three-dimensional arrangement of hydrogen bond acceptors (the oxygen atoms) and a hydrophobic methyl group.

The optimal conformation for binding will depend on the specific architecture of the target's active site. For instance, a particular torsional angle might be required to place the benzothiophene ring in a hydrophobic pocket while simultaneously positioning the sulfonamide oxygens to interact with hydrogen bond donors. Computational modeling techniques, such as molecular docking and molecular dynamics simulations, are often employed to predict the likely binding modes and identify the key conformational features required for high-affinity binding.

Derivatization Strategies to Optimize Potency and Selectivity (e.g., Hybrid Molecules)

To enhance the therapeutic potential of N-methyl-1-benzothiophene-2-sulfonamide, various derivatization strategies can be employed to optimize its potency and selectivity. These strategies involve systematically modifying the core structure to improve its interactions with the desired biological target while minimizing off-target effects.

One common approach is the exploration of a wider range of substituents on the benzothiophene ring, as discussed in section 7.2. This allows for a fine-tuning of the electronic and steric properties to maximize binding affinity. For example, creating a library of analogs with different halogenation patterns or alkyl substitutions can lead to the identification of more potent compounds.

Another strategy involves modifying the N-alkyl group of the sulfonamide. While the parent compound is N-methylated, synthesizing analogs with larger or more functionalized alkyl chains (e.g., ethyl, propyl, or those containing hydroxyl or amino groups) could lead to new interactions within the binding site.

The creation of hybrid molecules is a more advanced derivatization strategy. This involves covalently linking the N-methyl-1-benzothiophene-2-sulfonamide scaffold to another pharmacophore known to interact with the same or a different target. This can lead to compounds with dual modes of action or significantly enhanced potency through synergistic binding. For instance, if the primary target is a kinase, the benzothiophene sulfonamide could be linked to a known hinge-binding motif.

The following table outlines some potential derivatization strategies and their rationales.

| Derivatization Strategy | Rationale | Potential Outcome |

| Benzothiophene Ring Substitution | Fine-tune steric and electronic properties for optimal target interaction. | Increased potency and selectivity. |

| N-Alkyl Group Modification | Explore additional hydrophobic interactions or introduce new functional groups. | Improved binding affinity and altered physicochemical properties. |

| Hybrid Molecule Synthesis | Combine with another pharmacophore to achieve synergistic effects or dual activity. | Enhanced potency, novel mechanism of action. |

| Bioisosteric Replacement | Replace parts of the molecule with groups having similar physical or chemical properties. | Improved pharmacokinetic profile, reduced toxicity. |

Ligand Efficiency and Physicochemical Property Optimization in SAR

In modern drug discovery, optimizing the potency of a compound is not the sole objective. It is equally important to consider its physicochemical properties to ensure that it has a favorable absorption, distribution, metabolism, and excretion (ADME) profile. Ligand efficiency (LE) and lipophilic ligand efficiency (LLE) are key metrics used to guide this optimization process.

Ligand Efficiency (LE) is a measure of the binding energy per non-hydrogen atom of a molecule. It is calculated as:

LE = -2.303 * RT * log(IC₅₀ or Kᵢ) / N

where R is the gas constant, T is the temperature in Kelvin, and N is the number of heavy (non-hydrogen) atoms. A higher LE value indicates that the molecule is more efficient at binding to its target relative to its size.

Lipophilic Ligand Efficiency (LLE) , also known as LipE, relates the potency of a compound to its lipophilicity (logP or logD). It is calculated as:

LLE = pIC₅₀ - logP

A higher LLE value is desirable, as it indicates that the compound achieves high potency without excessive lipophilicity, which can lead to poor solubility, high metabolic clearance, and off-target toxicity.

In the context of N-methyl-1-benzothiophene-2-sulfonamide derivatives, these metrics would be used to guide the SAR studies. For example, when introducing substituents to the benzothiophene ring, the goal would be to increase potency (decrease IC₅₀) without a disproportionate increase in molecular weight or lipophilicity. An ideal modification would lead to an increase in both LE and LLE.

The table below provides a hypothetical example of how these metrics could be used to evaluate a series of derivatives.

| Compound | Substituent | IC₅₀ (nM) | pIC₅₀ | MW | Heavy Atoms | logP | LE | LLE |

| Parent | H | 100 | 7.0 | 227.3 | 13 | 0.54 | 5.0 | |

| Analog A | 5-Cl | 50 | 7.3 | 261.7 | 14 | 0.49 | 5.3 | |

| Analog B | 5-CH₃ | 80 | 7.1 | 241.3 | 14 | 0.51 | 5.1 | |

| Analog C | 3,6-diCl | 20 | 7.7 | 296.2 | 15 | 0.49 | 5.7 |

In this illustrative table, Analog C shows the most significant improvement in potency and also has the highest LE and LLE values, making it a promising candidate for further development.

Future Research Directions and Advanced Academic Applications

Design of Novel Benzothiophene (B83047) Sulfonamide Scaffolds with Tunable Biological Profiles

Future research will focus on the rational design of novel benzothiophene sulfonamide scaffolds to achieve finely tuned biological profiles. By systematically modifying the core structure, researchers can optimize potency, selectivity, and pharmacokinetic properties. The substitution patterns on the benzothiophene ring and the sulfonamide nitrogen are key determinants of biological activity. nih.gov For instance, introducing various substituents at different positions can modulate the compound's interaction with specific biological targets.

The goal is to create libraries of analogues with diverse functionalities. This approach, known as diversity-oriented synthesis, allows for the exploration of a wider chemical space to identify compounds with desired therapeutic effects, ranging from antibacterial to anticancer activities. nih.govresearchgate.net Structure-activity relationship (SAR) studies are crucial in this context, providing insights into how specific structural changes influence biological outcomes. nih.gov

Table 1: Examples of Bioactive Sulfonamide Scaffolds and Their Activities

| Scaffold | Key Structural Feature | Reported Biological Activity |

|---|---|---|

| Sulfonamide-derived 1,2,4-triazoles | Triazole ring incorporation | Antibacterial |

| Sulfonamide-Imine Heterocycles | Imine linker to five or seven-membered heterocycles | Antidiabetic (α-glucosidase inhibition) |

| Thiophene-based Sulfonamides | Additional thiophene (B33073) moieties | Anticancer |

| N-monosubstituted 4-aminobenzenesulfonamides | Varied substitutions on the sulfonamide moiety | Antistaphylococcal |

This table is generated based on findings from multiple research articles to illustrate the diversity of sulfonamide scaffolds. nih.govresearchgate.netnih.govrsc.org

Exploration of Multi-Targeting Strategies for Complex Biological Pathways

Complex diseases such as cancer, diabetes, and neurodegenerative disorders are often multifactorial, involving multiple biological pathways. nih.govnih.gov The traditional "one-target, one-drug" approach has limitations in treating such diseases. nih.gov Consequently, there is a growing interest in developing multi-target drugs that can modulate several key targets simultaneously, potentially leading to enhanced efficacy and reduced drug resistance. nih.govresearchgate.net

The benzothiophene sulfonamide scaffold is an ideal starting point for designing multi-target agents. researchgate.net By integrating different pharmacophores into a single molecular entity, it is possible to create hybrid compounds capable of interacting with multiple bioreceptors. nih.govnih.gov For example, a derivative could be engineered to inhibit both a specific enzyme and a receptor involved in a disease cascade. Future research will involve identifying relevant target combinations for specific diseases and designing N-methyl-1-benzothiophene-2-sulfonamide analogues that can effectively engage these targets.

Development of Advanced Synthetic Methodologies for Diversified Analogues

To support the design and exploration of novel scaffolds, the development of advanced and efficient synthetic methodologies is paramount. Traditional synthetic routes can be lengthy and may not be suitable for generating large, diverse libraries of compounds. Modern synthetic organic chemistry offers powerful tools to overcome these challenges.

Transition-metal catalysis, for instance, provides versatile methods for constructing the benzothiophene core and for its subsequent functionalization. nih.goveurekaselect.comresearchgate.net Palladium-catalyzed reactions, such as C-H functionalization, allow for the direct introduction of various substituents onto the benzothiophene ring with high precision and efficiency. nih.gov Rhodium-catalyzed reactions have also been employed for the synthesis of benzothiophene analogues. researchgate.net These advanced methods facilitate a "diversity-oriented synthesis" approach, enabling the rapid creation of a wide range of analogues for biological screening. nih.gov

Application of Integrated Computational and Experimental Approaches in Drug Discovery Pipelines

The integration of computational and experimental methods has become a cornerstone of modern drug discovery. nih.gov In silico techniques, such as molecular docking and density functional theory (DFT) analysis, can predict how N-methyl-1-benzothiophene-2-sulfonamide analogues will interact with biological targets. nih.govnih.govmdpi.com These computational studies help prioritize which compounds to synthesize and test, saving significant time and resources. researchgate.net

Molecular docking simulations can elucidate the binding modes of these compounds within the active site of a target protein, providing insights for further structural optimization. nih.govnih.gov DFT studies can help understand the electronic properties and reactivity of the molecules. nih.gov These computational predictions are then validated through experimental work, which includes chemical synthesis, in vitro biological assays, and spectroscopic characterization. nih.govnih.gov This synergistic cycle of computational design and experimental validation accelerates the identification of promising drug candidates. mdpi.com

Investigation of N-methyl-1-benzothiophene-2-sulfonamide Analogues as Chemical Probes for Biological Research

Chemical probes are small molecules designed to selectively interact with a specific protein or biological target. They are invaluable tools for studying protein function in complex biological systems. escholarship.org Analogues of N-methyl-1-benzothiophene-2-sulfonamide could be developed into potent and selective chemical probes.

This involves designing derivatives with high affinity and selectivity for a target of interest. These probes can then be used to modulate the activity of the target protein in cellular or in vivo models, helping to elucidate its role in various physiological and pathological processes. Furthermore, by attaching reporter tags (e.g., fluorescent dyes or biotin) to the scaffold, these probes can be used for applications such as target identification and visualization of the target protein within cells. escholarship.org The development of covalent probes, which form a permanent bond with their target, is another promising avenue for creating highly specific research tools. escholarship.org

Mechanistic Elucidation of Novel Biological Activities

While sulfonamides are classically known as inhibitors of the folate biosynthetic pathway in bacteria, novel derivatives often exhibit different mechanisms of action. nih.govevitachem.com Future research must focus on elucidating the precise molecular mechanisms behind any newly discovered biological activities of N-methyl-1-benzothiophene-2-sulfonamide analogues.

For example, if an analogue shows anticancer activity, it is crucial to determine whether it acts by inducing apoptosis, inhibiting a specific kinase, binding to DNA, or through another mechanism. researchgate.netnih.gov Mechanistic studies may involve a combination of techniques, including biochemical assays, cell-based assays, and structural biology (e.g., X-ray crystallography) to determine how the compound interacts with its molecular target. Understanding the mechanism of action is fundamental for the rational development of these compounds into therapeutic agents. nih.gov

Green Chemistry Approaches in the Synthesis of Benzothiophene Sulfonamides

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comejcmpr.com Applying these principles to the synthesis of benzothiophene sulfonamides is an important future direction. This involves developing more environmentally benign synthetic routes that are safer and more sustainable. sci-hub.se

Key green chemistry strategies include:

Use of Greener Solvents: Replacing hazardous organic solvents with environmentally friendly alternatives like water or bio-based solvents. sci-hub.sescilit.com

Catalysis: Employing efficient and recyclable catalysts to minimize waste and energy consumption. mdpi.comsci-hub.se

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. mdpi.com

Alternative Energy Sources: Utilizing microwave irradiation or ultrasound to accelerate reactions, often leading to higher yields and shorter reaction times with reduced energy input. mdpi.comresearchgate.net

Solvent-Free Reactions: Conducting reactions under neat or solvent-free conditions to eliminate solvent waste entirely. sci-hub.seresearchgate.net

By adopting these approaches, the synthesis of N-methyl-1-benzothiophene-2-sulfonamide and its derivatives can become more efficient, cost-effective, and environmentally responsible. scilit.com

Q & A

Q. What synthetic methodologies are recommended for preparing N-methyl-1-benzothiophene-2-sulfonamide with high purity?

A two-step approach is typically employed:

- Sulfonation : Introduce a sulfonyl group at the 2-position of benzothiophene using chlorosulfonic acid under controlled temperature (0–5°C).

- Amination : React the sulfonated intermediate with methylamine in anhydrous dichloromethane, followed by purification via column chromatography (silica gel, ethyl acetate/hexane eluent) . Confirm purity using HPLC (>98%) and characterize via /-NMR and high-resolution mass spectrometry (HRMS).

Q. Which crystallographic techniques are optimal for resolving the molecular structure of N-methyl-1-benzothiophene-2-sulfonamide?

Single-crystal X-ray diffraction (SCXRD) is the gold standard:

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion .

- Structure Solution : Employ direct methods in SHELXS or intrinsic phasing in SHELXT .

- Refinement : Apply SHELXL with anisotropic displacement parameters for non-H atoms. Validate using ORTEP-3 for visualization and WinGX for data integration .

Q. What in vitro assays are suitable for preliminary biological screening of this compound?

- Antimicrobial Activity : Conduct broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, reporting MIC values .

- Enzyme Inhibition : Screen against target enzymes (e.g., carbonic anhydrase) using fluorometric or spectrophotometric assays .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of N-methyl-1-benzothiophene-2-sulfonamide?

- DoE (Design of Experiments) : Vary parameters like temperature (−10°C to 25°C), solvent (DCM vs. THF), and stoichiometry (1:1 to 1:3 amine/sulfonyl chloride ratio) .

- Kinetic Studies : Monitor reaction progress via -NMR to identify rate-limiting steps.

- Workup Optimization : Replace traditional extraction with membrane-based separations to reduce product loss .

Q. What strategies resolve discrepancies between computational and experimental crystallographic data?

- Validation Tools : Cross-check hydrogen-bonding networks and torsion angles with PLATON and Mercury .

- DFT Calculations : Compare experimental bond lengths/angles with B3LYP/6-31G(d) optimized geometries .

- Twinning Analysis : Use SHELXL’s TWIN/BASF commands to model twinned crystals if R > 5% .

Q. How should researchers interpret contradictory biological activity data across assays?

- Dose-Response Curves : Ensure assays cover a 4-log concentration range to avoid false negatives/positives .